Carbazomycin D

Antituberculosis Mycobacterium tuberculosis MIC

Carbazomycin D (CAS 108073-63-8), systematically designated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole, is a minor-component carbazole alkaloid first isolated from the fermentation broth of Streptoverticillium ehimense (now reclassified as Streptomyces ehimense). This compound belongs to the carbazomycin complex, a family of structurally related microbial metabolites that includes the major components carbazomycins A and B, alongside minor congeners C, E, F, G, and H.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 108073-63-8
Cat. No. B034363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin D
CAS108073-63-8
Synonyms3,4,6-trimethoxy-1,2-dimethylcarbazole
carbazomycin D
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C
InChIInChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3
InChIKeyAVVRXRXZUJFTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazomycin D (108073-63-8): Procurement-Grade Carbazole Alkaloid from Streptomyces for Antimicrobial and Cytotoxicity Profiling


Carbazomycin D (CAS 108073-63-8), systematically designated as 3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole, is a minor-component carbazole alkaloid first isolated from the fermentation broth of Streptoverticillium ehimense (now reclassified as Streptomyces ehimense) [1]. This compound belongs to the carbazomycin complex, a family of structurally related microbial metabolites that includes the major components carbazomycins A and B, alongside minor congeners C, E, F, G, and H [2]. Carbazomycin D is characterized by a tricyclic carbazole core bearing three methoxy substituents at positions 3, 4, and 6, and two methyl groups at positions 1 and 2. Unlike its quinone-containing analogs, Carbazomycin D retains the fully aromatic carbazole skeleton, a structural feature that directly influences its distinct antimicrobial spectrum and moderate cytotoxicity profile across multiple mammalian cell lines [3].

Why Carbazomycin D (108073-63-8) Cannot Be Interchanged with Other Carbazomycins: Structural Determinants of Differential Bioactivity


Substituting Carbazomycin D with other carbazomycin congeners—even closely related ones such as Carbazomycin A, B, or C—is scientifically unsound due to pronounced, quantifiable differences in antimicrobial potency, antifungal spectrum, and mammalian cytotoxicity. While these compounds share a common carbazole scaffold, subtle variations in their substitution patterns (e.g., the presence of a quinone moiety versus a fully aromatic ring, or the number and position of methoxy and hydroxyl groups) translate into marked divergence in biological activity [1]. For instance, Carbazomycin A is up to 8-fold more potent against specific fungi (MIC 12.5 µg/mL) compared to Carbazomycin D (MIC 100 µg/mL) , yet Carbazomycin D exhibits a distinct cytotoxicity fingerprint across cancer cell lines that differs substantially from Carbazomycin B [2]. Furthermore, the presence of an aldehyde function in Carbazomycins E and F confers entirely different biological roles (e.g., aerial mycelium formation inhibition) that are absent in Carbazomycin D [1]. These structure-activity relationships underscore that each carbazomycin congener represents a unique chemical tool, and generic substitution without empirical validation risks irreproducible experimental outcomes and erroneous mechanistic conclusions.

Carbazomycin D (108073-63-8): Quantitative Differential Evidence Against Closest Analogs for Informed Procurement


Anti-Tuberculosis Activity of Carbazomycin D vs. Cyclomarin C and Pimprinine

Carbazomycin D exhibits moderate anti-tuberculosis activity with an MIC of 25 µg/mL against Mycobacterium tuberculosis. In a direct comparative study isolating compounds from the same Streptomyces sp. BCC26924 extract, cyclomarin C demonstrated potent activity with an MIC of 0.10 µg/mL, while carbazomycin D and pimprinine displayed MIC values in a higher, overlapping range of 12.5–25.0 µg/mL [1]. This positions Carbazomycin D as a useful reference compound for profiling moderate anti-TB hits and for establishing structure-activity relationships within carbazole-based screening libraries.

Antituberculosis Mycobacterium tuberculosis MIC

Antifungal Potency of Carbazomycin D Relative to Carbazomycin A

Carbazomycin D demonstrates weak antifungal activity against Trichophyton asteroides and Trichophyton mentagrophytes, with MIC values of 100 µg/mL for both dermatophytes . In contrast, its major congener Carbazomycin A is 8-fold more potent against the identical fungal strains, exhibiting MIC values of 12.5 µg/mL . This substantial difference in antifungal efficacy is directly attributable to structural divergence: Carbazomycin D possesses a fully aromatic carbazole skeleton, whereas Carbazomycin A and B contain a quinone moiety that appears critical for potent antifungal activity. Consequently, Carbazomycin D serves as a negative control or baseline compound in structure-activity relationship (SAR) studies exploring the antifungal pharmacophore of carbazole alkaloids.

Antifungal Trichophyton MIC

Cytotoxicity Profile of Carbazomycin D Across Cancer and Normal Cell Lines Compared to Carbazomycin A and B

Carbazomycin D exhibits a distinct and moderate cytotoxicity fingerprint across a panel of mammalian cell lines, including human breast cancer (MCF-7), human epidermoid carcinoma (KB), human small cell lung cancer (NCI-H187), and non-cancerous African green monkey kidney (Vero) cells, with IC50 values of 21.3, 33.2, 12.9, and 34.3 µg/mL, respectively [1]. When compared to its analogs evaluated under analogous conditions, Carbazomycin A displays slightly higher IC50 values (26.2, 30.1, 18.4, and 32.6 µg/mL), indicating marginally lower potency . In stark contrast, Carbazomycin B is markedly more cytotoxic, with IC50 values of 8.4, 8.6, 4.2, and 48.9 µM (note units differ), representing a 2- to 5-fold increase in potency against cancer cells [2]. This graded cytotoxicity spectrum, correlated with increasing methoxylation and oxidation state of the carbazole core, positions Carbazomycin D as an intermediate-potency reference compound for calibrating cytotoxicity assays and for investigating the structural determinants of carbazole-induced cell death.

Cytotoxicity Cancer Cell Lines IC50

Antimalarial Activity of Carbazomycin D Compared to Carbazomycins B and C

Carbazomycin D displays weak antimalarial activity against the K1 multi-drug resistant strain of Plasmodium falciparum, with an IC50 value exceeding 10 µg/mL . In a direct head-to-head comparison from the same Streptomyces sp. BCC26924 extract, the structurally related carbazomycins B and C exhibited substantially greater potency, with IC50 values in the range of 0.24–2.37 µg/mL [1]. This represents at least a 4- to 40-fold difference in antimalarial efficacy, clearly delineating Carbazomycin D as a low-potency member of this chemical series. The diminished activity of Carbazomycin D against P. falciparum underscores the critical importance of specific substitution patterns—likely the quinone moiety present in carbazomycins A and B—for potent antiplasmodial activity. Carbazomycin D thus serves as an ideal negative control or baseline compound for antimalarial drug discovery campaigns focused on the carbazole pharmacophore.

Antimalarial Plasmodium falciparum IC50

Synthetic Accessibility of Carbazomycin D via Total Synthesis Routes

Carbazomycin D can be accessed via total synthesis, with a recent gram-scale synthetic route enabling the preparation of carbazomycins A–D from a common intermediate . The synthesis of carbazomycin A, which shares the same carbazole core as Carbazomycin D, was achieved in 44% overall yield over six steps starting from symmetrical 5-chloro-1,2,3-trimethoxybenzene [1]. While specific yield data for Carbazomycin D within this sequence is not isolated in the abstract, the demonstration of a unified gram-scale route provides a viable alternative to fermentation-based isolation, which yields Carbazomycin D only as a minor component (<5% of total carbazomycin complex) [2]. Earlier, a convergent iron-mediated total synthesis of carbazomycins C and D was reported in 1997, establishing the first de novo chemical access to this compound [3]. For researchers requiring larger quantities or isotopically labeled material for mechanistic studies, synthetic sourcing may offer advantages over natural product isolation in terms of scalability and purity control.

Total Synthesis Carbazole Gram-Scale

Carbazomycin D (108073-63-8): High-Value Application Scenarios for Academic and Industrial Research


Anti-Tuberculosis Drug Discovery: Calibrating Moderate-Activity Hits

Procure Carbazomycin D as a well-characterized, moderate-activity reference standard for Mycobacterium tuberculosis screening cascades. With a precisely defined MIC of 25 µg/mL [1], Carbazomycin D serves as an ideal benchmark to calibrate assay sensitivity and to contextualize the potency of novel synthetic or natural product-derived hits. Unlike highly potent leads such as cyclomarin C (MIC 0.10 µg/mL), Carbazomycin D occupies a middle ground that helps researchers differentiate between weakly active artifacts and genuinely promising moderate-activity scaffolds amenable to medicinal chemistry optimization.

Carbazole Structure-Activity Relationship (SAR) Studies: Negative Control for Antifungal and Antimalarial Assays

Leverage Carbazomycin D as a structurally authenticated, low-potency comparator in SAR investigations of carbazole alkaloids. Its 8-fold weaker antifungal activity compared to Carbazomycin A (MIC 100 µg/mL vs. 12.5 µg/mL) and its >4- to 40-fold lower antimalarial potency relative to Carbazomycins B and C [2] make it an essential negative control. By benchmarking the activity of novel carbazole derivatives against Carbazomycin D, researchers can confidently attribute potency gains to specific structural modifications—most critically, the presence or absence of the quinone moiety—and establish robust pharmacophore models.

Cytotoxicity Profiling: Intermediate-Potency Standard for Cancer Cell Line Panels

Incorporate Carbazomycin D into cytotoxicity screening panels as an intermediate-potency reference compound. Its well-documented IC50 values across MCF-7 (21.3 µg/mL), KB (33.2 µg/mL), NCI-H187 (12.9 µg/mL), and Vero (34.3 µg/mL) cell lines [3] provide a reproducible benchmark for inter-assay and inter-laboratory comparisons. This graded activity—falling between the slightly less potent Carbazomycin A and the significantly more potent Carbazomycin B—enables researchers to establish dynamic range, validate assay linearity, and assess the relative cytotoxic liability of novel chemical entities.

Natural Product Chemistry: Authentic Minor Component for Biosynthetic Pathway Elucidation

Source Carbazomycin D as an authenticated minor component for feeding studies, metabolomic profiling, and biosynthetic gene cluster characterization in Streptomyces species. As a naturally occurring, low-abundance congener of the carbazomycin complex [4], Carbazomycin D is essential for complete pathway mapping, particularly for understanding the enzymatic steps governing regiospecific O-methylation and oxidation state control. Its availability as a purified standard enables accurate quantification in fermentation broths and facilitates the identification of novel tailoring enzymes with potential biocatalytic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.